molecular formula C22H34O2 B15177263 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- CAS No. 124020-08-2

7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)-

Cat. No.: B15177263
CAS No.: 124020-08-2
M. Wt: 330.5 g/mol
InChI Key: YUFFSWGQGVEMMI-KBRNBYEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- can be synthesized through the elongation and desaturation of eicosapentaenoic acid (EPA).

Industrial Production Methods

Industrial production of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- typically involves extraction from fish oils or deep-sea fish oils. The extraction process is followed by purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides

Scientific Research Applications

7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.

    Industry: Used in the formulation of dietary supplements and functional foods .

Mechanism of Action

The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, such as resolvins, protectins, and maresins, which play roles in resolving inflammation and protecting tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of DHA from EPA. This compound’s ability to produce specialized pro-resolving mediators distinguishes it from other similar fatty acids .

Properties

CAS No.

124020-08-2

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

(7Z,10Z,13Z,16Z,19E)-docosa-7,10,13,16,19-pentaenoic acid

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6-,10-9-,13-12-,16-15-

InChI Key

YUFFSWGQGVEMMI-KBRNBYEHSA-N

Isomeric SMILES

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O

Origin of Product

United States

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